molecular formula C₆H₂D₂ClNO₃ B1161836 4-Chloro-6-nitrosoresorcinol-d2

4-Chloro-6-nitrosoresorcinol-d2

Cat. No.: B1161836
M. Wt: 175.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-nitrosoresorcinol-d2 (C₆H₂D₂ClNO₃) is a deuterated derivative of 4-chloro-6-nitrosoresorcinol, where two hydrogen atoms are replaced with deuterium ([²H]). This compound belongs to the nitrosoresorcinol family, characterized by a nitroso (-N=O) group at position 6 and a chloro (-Cl) substituent at position 4 on the resorcinol (1,3-dihydroxybenzene) backbone. Isotopic labeling with deuterium enhances its utility in mechanistic studies, NMR spectroscopy, and metabolic tracing due to reduced kinetic isotope effects compared to non-deuterated analogs .

Properties

Molecular Formula

C₆H₂D₂ClNO₃

Molecular Weight

175.57

Synonyms

4-Chloro-6-nitroso-1,3-benzene-d2-diol;  4-Chloro-6-nitrosobenzene-d2-1,3-diol

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₂D₂ClNO₃
  • Molecular Weight: ~176.58 g/mol (estimated from non-deuterated analog: 173.56 g/mol)
  • Structure: Features two deuterium atoms, likely at hydroxyl positions (1,3-diol groups), as inferred from related compounds like 4-Chloro-6-nitrosoresorcinol-d1 (C₆H₃DClNO₃; MW 174.56 g/mol) .

Synthesis typically involves nitrosation of 4-chlororesorcinol precursors under acidic conditions, with deuterium introduced via deuterated reagents or solvents. Its stability and reactivity align with nitroso-aromatic compounds, which are prone to tautomerism and redox interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 4-Chloro-6-nitrosoresorcinol-d2 and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₆H₂D₂ClNO₃ ~176.58 -Cl (C4), -N=O (C6), -D (1,3-OH) Isotopic tracing, NMR studies
4-Chloro-6-nitrosoresorcinol C₆H₄ClNO₃ 173.56 -Cl (C4), -N=O (C6) Mutagenicity studies, synthetic precursor
4-Nitrosoresorcinol sodium salt C₆H₃NNaO₃ 168.09 -N=O (C4), Na⁺ counterion Dye synthesis, redox reactions
6-Chlororesorcinol C₆H₅ClO₂ 144.56 -Cl (C6), -OH (1,3) Intermediate in polymer chemistry
4-Chloro-6-methoxyindole C₉H₇ClNO 195.61 -Cl (C4), -OCH₃ (C6) Precursor to mutagenic nitroso compounds

Isotopic Variants

Deuterated analogs of nitroso-aromatic compounds are critical for spectroscopic and pharmacokinetic studies:

  • 4-Chloro-6-nitrosoresorcinol-d1 (C₆H₃DClNO₃; MW 174.56 g/mol): Shares similar reactivity but exhibits distinct NMR splitting patterns due to a single deuterium atom .
  • 4-Nitroaniline-d4 (O₂NC₆D₄NH₂; MW 142.14 g/mol): Demonstrates reduced metabolic degradation rates compared to non-deuterated forms, highlighting isotopic effects on stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.